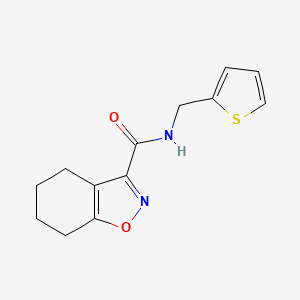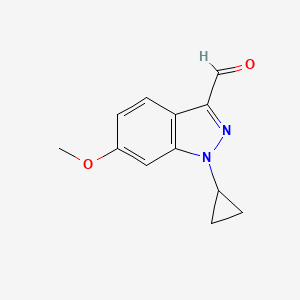
4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine is an organic compound that features a pyrimidine ring substituted with a 1,3-benzodioxole moiety and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine typically involves the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors. One common method includes the reaction of 2,6-dichloropyrimidine with 1,3-benzodioxole in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at elevated temperatures (70-75°C) . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or secondary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and coupled products with various functional groups.
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and tubulin.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to mitotic blockade and apoptosis in cancer cells . Additionally, it may inhibit COX enzymes, reducing inflammation and pain . The compound’s ability to interact with these targets is attributed to its unique structural features, allowing it to bind effectively to active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1-benzo[1,3]dioxol-5-yl-indoles and 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Dichloropyrimidine Derivatives: Compounds such as 2,6-dichloropyrimidine and its various substituted derivatives.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine is unique due to its combination of the 1,3-benzodioxole moiety and the dichloropyrimidine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H6Cl2N2O2 |
|---|---|
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-10-4-7(14-11(13)15-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2 |
Clé InChI |
HDMPLIQESGHWKB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)

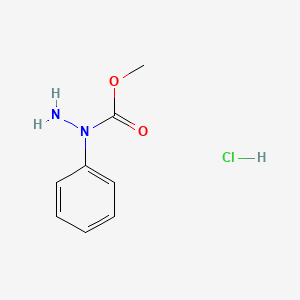
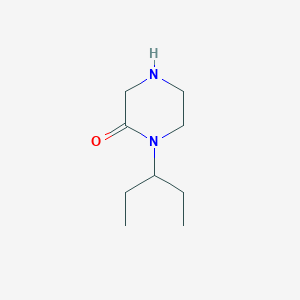
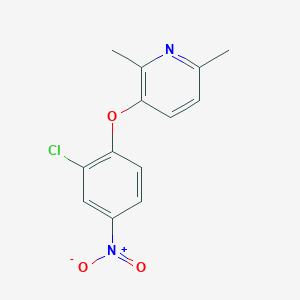

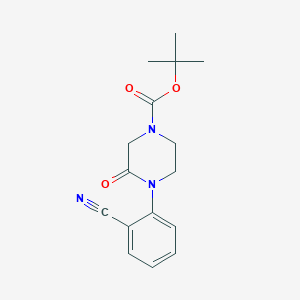
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B13869549.png)

![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
